molecular formula C9H16O4 B14462613 Dimethyl methyl(propyl)propanedioate CAS No. 65896-61-9

Dimethyl methyl(propyl)propanedioate

Cat. No.: B14462613
CAS No.: 65896-61-9
M. Wt: 188.22 g/mol
InChI Key: SAMDDFSEIHPCID-UHFFFAOYSA-N
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Description

Dimethyl methyl(propyl)propanedioate (systematic name: Dimethyl 2-(3-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}propyl)propanedioate) is a synthetic ester derivative of propanedioic acid. It features a propanedioate core substituted with methyl and propyl groups, along with a triazole-linked pyrimidinyl moiety. This compound has been studied in the context of enzyme inhibition, particularly as a thiamine analogue targeting thiamine pyrophosphate-dependent enzymes .

Properties

CAS No.

65896-61-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

dimethyl 2-methyl-2-propylpropanedioate

InChI

InChI=1S/C9H16O4/c1-5-6-9(2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3

InChI Key

SAMDDFSEIHPCID-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl methyl(propyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction typically occurs under basic conditions using reagents such as sodium ethoxide in ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl methyl(propyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Dimethyl methyl(propyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl methyl(propyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Propanedioate/Butanedioate Ester Family

Several esters with propanedioate or butanedioate backbones have been investigated for their chemical and biological properties. Below is a comparative analysis:

Table 1: Comparison of Propanedioate/Butanedioate Esters
Compound Name Molecular Formula Key Functional Groups Biological Activity (if reported) Source
Dimethyl methyl(propyl)propanedioate C₁₅H₂₀N₆O₄ Propanedioate, triazole, pyrimidine Thiamine pyrophosphate enzyme inhibition
Diethyl butanedioate C₈H₁₂O₄ Butanedioate, ethyl esters Weak nematicidal activity (37.35% mortality at 72 h)
Dibutyl propanedioate C₁₁H₂₀O₄ Propanedioate, butyl esters Weak nematicidal activity (41.28% mortality at 72 h)
Dipropan-2-yl butanedioate C₁₀H₁₈O₄ Butanedioate, isopropyl esters Weak nematicidal activity (44.98% mortality at 72 h)
Key Observations :

Structural Variations: this compound incorporates a triazole-pyrimidine group, which is absent in simpler esters like diethyl butanedioate or dibutyl propanedioate. Alkyl chain length and branching (e.g., isopropyl vs. butyl) influence physical properties and bioactivity. For example, dibutyl propanedioate’s longer alkyl chains may reduce volatility compared to dimethyl analogues.

Biological Activity: The target compound’s role as an enzyme inhibitor contrasts with the nematicidal activity of simpler esters. For instance, diethyl butanedioate exhibits only 37.35% mortality against Meloidogyne javanica at 72 hours, whereas methyl 3-methylbutanoate (a non-propanedioate ester) shows 94.66% mortality at 24 hours .

Functional Group Contrast: Esters vs. Sulfides

  • Methyl propyl sulfide (CH₃SCH₂CH₂CH₃): A volatile sulfide found in garlic and onion, associated with antimicrobial properties .
  • Dimethyl trisulfide (CH₃SSSCH₃): A sulfur metabolite linked to plant defense mechanisms .

Differentiation :

  • Reactivity : Esters like this compound undergo hydrolysis or enzymatic cleavage, whereas sulfides participate in redox reactions or disulfide bonding.
  • Applications : Sulfides are prevalent in food chemistry and pest resistance , while propanedioate esters are explored for pharmaceutical or agrochemical uses .

Discussion of Findings

  • Structural Complexity and Bioactivity : The triazole-pyrimidine motif in this compound underscores the importance of heterocyclic groups in enhancing target specificity, unlike simpler esters with broad-spectrum activity .
  • Alkyl Group Effects : Longer alkyl chains in dibutyl propanedioate reduce volatility but may limit bioavailability compared to methyl/propyl-substituted analogues.
  • Functional Group Diversity : Esters and sulfides occupy distinct ecological and industrial niches, driven by their inherent chemical reactivity .

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